Avermectin A1a monosaccharide

Catalog No.
S643473
CAS No.
M.F
C42H62O11
M. Wt
742.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avermectin A1a monosaccharide

Product Name

Avermectin A1a monosaccharide

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C42H62O11

Molecular Weight

742.9 g/mol

InChI

InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1

InChI Key

UFXJUDTUTIFNOY-DXLDPMLMSA-N

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Avermectin A1a monosaccharide is a glycoside.

Avermectin A1a monosaccharide is a derivative of avermectin, a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound is characterized by its unique structure, which includes a sugar moiety attached to the avermectin aglycone. Avermectins are known for their potent antiparasitic properties, making them valuable in both veterinary and human medicine. Avermectin A1a specifically exhibits a high level of efficacy against a broad spectrum of parasites, including nematodes and arthropods.

Typical of glycosylated compounds. Key reactions include:

  • Hydrolysis: Under acidic conditions, the glycosidic bond can be cleaved, leading to the formation of the aglycone and free monosaccharides. This reaction is significant in the degradation of avermectins during storage or formulation processes .
  • Modification Reactions: The compound can be chemically modified at various positions on the avermectin backbone to enhance its pharmacological properties. For example, acylation or alkylation at specific sites can alter solubility and stability without significantly affecting biological activity .
  • Reduction Reactions: The conversion of avermectin into derivatives like ivermectin involves reduction processes that modify double bonds in the lactone ring .

Avermectin A1a monosaccharide exhibits significant biological activity, particularly as an antiparasitic agent. Its mechanism of action primarily involves:

  • GABA Receptor Modulation: Avermectins bind to glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors in invertebrates, leading to increased permeability of cell membranes to chloride ions. This results in paralysis and death of susceptible parasites .
  • Broad Spectrum Efficacy: It is effective against various parasites, including nematodes, mites, and insects, making it a versatile compound in both agricultural and medical applications .

The synthesis of avermectin A1a monosaccharide typically involves several steps:

  • Fermentation: The primary step involves culturing Streptomyces avermitilis under controlled conditions to produce avermectin aglycone.
  • Glycosylation: The aglycone is then glycosylated using activated sugar donors (such as dTDP-sugar) in the presence of specific glycosyltransferases to yield the monosaccharide derivative .
  • Purification: The final product is purified through methods such as chromatography to isolate the desired compound from fermentation by-products.

Avermectin A1a monosaccharide has several important applications:

  • Veterinary Medicine: It is widely used as an antiparasitic treatment in livestock and pets.
  • Agriculture: The compound serves as an effective pesticide against various agricultural pests.
  • Human Medicine: Research into its potential uses for treating parasitic infections in humans continues, particularly for diseases caused by nematodes and ectoparasites .

Studies on interaction mechanisms indicate that avermectin A1a monosaccharide interacts with various biological systems:

  • Synergistic Effects: When combined with other antiparasitic agents, it can enhance efficacy through synergistic effects.
  • Resistance Mechanisms: Investigations into resistance mechanisms in target parasites reveal that modifications in receptor structure can lead to reduced sensitivity to avermectins .

Avermectin A1a monosaccharide shares structural similarities with several other compounds within the avermectin family and related classes. Notable comparisons include:

Compound NameStructure DifferencesUnique Features
IvermectinLacks sugar moiety; derived from avermectin B1More potent against certain nematodes
AbamectinMixture of avermectin B1a and B1bUsed primarily in veterinary applications
MilbemycinDifferent substitution at C-13 positionExhibits similar antiparasitic activity but differs chemically
DoramectinModified structure for enhanced stabilityEffective against a wider range of parasites

These compounds highlight the uniqueness of avermectin A1a monosaccharide through its specific glycosylation pattern while maintaining similar biological activities across the class.

The avermectin biosynthetic gene cluster in Streptomyces avermitilis represents one of the most complex multifunctional enzyme systems characterized to date, spanning approximately 90 kilobases of chromosomal DNA with the central 65-kilobase segment encoding the core polyketide synthase machinery [2] [4]. Analysis of this gene cluster has revealed the presence of 18 open reading frames distributed across 82 kilobases, with four extraordinarily large open reading frames encoding the avermectin polyketide synthase subunits [2] [5].

The polyketide synthase system consists of four giant multifunctional polypeptides designated as avermectin polyketide synthase 1, avermectin polyketide synthase 2, avermectin polyketide synthase 3, and avermectin polyketide synthase 4 [2] [5]. These polyketide synthase genes are organized in a unique convergent transcriptional arrangement, with aveA1-aveA2 and aveA3-aveA4 forming two sets of six modular repeats each that are transcribed in opposite directions [2] [4]. This organization differs significantly from other characterized polyketide synthase systems such as erythromycin or pikromycin, where modules are transcribed unidirectionally [2].

Polyketide Synthase SubunitMolecular WeightNumber of ModulesCatalytic Functions
Avermectin Polyketide Synthase 1414 kilodaltons2 modules plus loading domainChain initiation and first two elongation cycles
Avermectin Polyketide Synthase 2666 kilodaltons4 modulesElongation cycles 3-6
Avermectin Polyketide Synthase 3575 kilodaltons3 modulesElongation cycles 7-9
Avermectin Polyketide Synthase 4510 kilodaltons3 modules plus thioesteraseElongation cycles 10-12 and chain termination

The complete polyketide synthase system encompasses 12 homologous sets of enzyme activities organized into modules, each catalyzing a specific round of polyketide chain elongation [2] [6]. These 12 modules collectively contain 55 constituent active sites, making this the most complex multifunctional enzyme system identified at the time of its characterization [2] [5]. Each module exhibits one of three domain organizations: beta-ketoacyl acyl carrier protein synthase, acyltransferase, and acyl carrier protein; beta-ketoacyl acyl carrier protein synthase, acyltransferase, beta-ketoacyl acyl carrier protein reductase, and acyl carrier protein; or beta-ketoacyl acyl carrier protein synthase, acyltransferase, dehydratase, beta-ketoacyl acyl carrier protein reductase, and acyl carrier protein [2].

The polyketide synthase utilizes distinct starter units derived from branched-chain amino acid metabolism, with isobutyryl-coenzyme A derived from valine serving as the starter for "a" components and 2-methylbutyryl-coenzyme A derived from isoleucine initiating "b" component biosynthesis [2] [4]. The subsequent chain extension involves the sequential addition of seven acetate units from malonyl-coenzyme A and five propionate units from methylmalonyl-coenzyme A in the specific order propionyl-acetyl-acetyl-acetyl-acetyl-propionyl-propionyl-acetyl-propionyl-acetyl-propionyl-acetyl [6] [7].

Chain initiation occurs through initial acyltransferase and acyl carrier protein domains located at the amino terminus of avermectin polyketide synthase 1, adjacent to the beta-ketoacyl acyl carrier protein synthase domain of module 1 [2]. Chain termination is mediated by a thioesterase domain positioned at the carboxyl terminus of avermectin polyketide synthase 4, which releases the completed polyketide from the synthase complex and facilitates lactone formation [2] [8].

Aglycone Formation and Post-Polyketide Modifications

Following the assembly of the polyketide backbone by the modular synthase system, the initial aglycone designated as 6,8a-seco-6,8a-deoxy-5-oxoavermectin undergoes a series of critical post-polyketide modifications to generate the mature avermectin aglycone structure [2] [7]. These modifications involve several specialized enzymes that introduce structural features essential for biological activity and subsequent glycosylation.

The formation of the characteristic tetrahydrofuran ring system between carbon-6 and carbon-8a represents a pivotal transformation catalyzed by the cytochrome P450 hydroxylase encoded by the aveE gene [2] [9]. This enzyme, designated AveE, mediates a complex dual hydroxylation mechanism that initially abstracts a hydrogen atom from the carbon-8a allylic position to generate a carbon-8a radical, followed by hydroxyl group rebound to yield the carbon-8a hydroxylated intermediate [9]. Subsequently, a second activation cycle occurs wherein the ferryloxo species abstracts a hydrogen atom from the carbon-6 methylene position, producing a carbon-6 radical that undergoes further electron abstraction to generate a carbocation intermediate [9]. The tetrahydrofuran ring formation then proceeds through two potential pathways: direct nucleophilic attack by the carbon-8a hydroxyl group on the carbon-6 carbocation, or through a carbon-8a,carbon-6-diol intermediate pathway [9].

Post-Polyketide Modification EnzymeGeneFunctionCofactor Requirements
Cytochrome P450 HydroxylaseaveETetrahydrofuran ring formation at C6-C8aIron heme, reducing equivalents
KetoreductaseaveFCarbon-5 carbonyl reduction to hydroxylNicotinamide adenine dinucleotide phosphate
MethyltransferaseaveDCarbon-5 hydroxyl O-methylationS-adenosyl-L-methionine
Dehydratase ActivityaveCCarbon-22/Carbon-23 dehydrationUnknown cofactors

The reduction of the carbon-5 carbonyl group to a hydroxyl group is accomplished by AveF, a ketoreductase that belongs to the short-chain alcohol dehydrogenase family [2] [10]. This enzyme contains the characteristic nicotinamide adenine dinucleotide phosphate-binding consensus motif and exhibits highest sequence similarity to 3-ketoacyl acyl carrier protein/coenzyme A reductase from Streptomyces coelicolor [2]. The ketoreduction activity is essential for subsequent methylation and glycosylation reactions [10].

The methylation of the carbon-5 hydroxyl group is catalyzed by AveD, an O-methyltransferase that utilizes S-adenosyl-L-methionine as the methyl donor [2] [11]. This enzyme exhibits substrate specificity preferences in the following order: avermectin B2a aglycone, avermectin B2a monosaccharide, avermectin B1a aglycone, avermectin B1a monosaccharide, avermectin B2a, and avermectin B1a [10]. The "2" components react significantly faster than "1" components, with virtually no detectable activity toward avermectin B1a as substrate [10]. The aveD gene forms a transcriptional unit with aveF, as demonstrated by promoter disruption studies that simultaneously eliminate both carbon-5 O-methylation and carbon-5 ketoreduction activities [10].

The dehydration reaction between carbon-22 and carbon-23 involves the aveC gene product, although the precise molecular mechanism remains incompletely understood [2] [12]. Mutations in aveC result in the accumulation of component 2 variants containing beta-hydroxyl carbons at the carbon-22 and carbon-23 positions, suggesting a role in the conversion of "2" components to "1" components through elimination of water [12] [10]. The aveC gene appears to be translationally coupled to aveA2, indicating coordinated expression with polyketide synthase functions [2].

Glycosylation Mechanisms Involving dTDP-L-Oleandrose

The final stage in avermectin A1a monosaccharide biosynthesis involves the attachment of L-oleandrose sugar moieties to the mature aglycone through specialized glycosyltransferase mechanisms [13] [14]. This process requires the prior biosynthesis of the activated sugar donor deoxythymidine diphosphate-L-oleandrose and the subsequent transfer of oleandrose units to specific hydroxyl positions on the aglycone backbone [13] [15].

The biosynthesis of deoxythymidine diphosphate-L-oleandrose involves a series of enzymatic transformations beginning with glucose-1-phosphate activation [16] [15]. The pathway initiates with the conversion of glucose-1-phosphate to deoxythymidine diphosphate-glucose catalyzed by the glucose-1-phosphate thymidylyltransferase encoded by aveBIII [2] [16]. This is followed by the action of aveBII-encoded deoxythymidine diphosphate-glucose 4,6-dehydratase, which converts deoxythymidine diphosphate-glucose to deoxythymidine diphosphate-4-keto-6-deoxyglucose, a common intermediate in deoxysugar biosynthesis [2] [16].

Oleandrose Biosynthesis EnzymeGeneEnzymatic ActivitySubstrateProduct
ThymidylyltransferaseaveBIIIGlucose-1-phosphate activationGlucose-1-phosphate + Thymidine triphosphatedeoxythymidine diphosphate-glucose
4,6-DehydrataseaveBIIDehydration reactiondeoxythymidine diphosphate-glucosedeoxythymidine diphosphate-4-keto-6-deoxyglucose
3,5-EpimeraseaveBVStereochemical inversiondeoxythymidine diphosphate-4-keto-6-deoxyglucosedeoxythymidine diphosphate-4-keto-6-deoxy-L-glucose
3-KetoreductaseaveBVIIICarbonyl reductiondeoxythymidine diphosphate-4-keto-6-deoxy-L-glucosedeoxythymidine diphosphate-6-deoxy-L-glucose
2,3-DehydrataseaveBVIDehydration reactiondeoxythymidine diphosphate-6-deoxy-L-glucosedeoxythymidine diphosphate-4-keto-2,6-dideoxy-L-glucose
2,3-ReductaseaveBVIIIDouble bond reductiondeoxythymidine diphosphate-4-keto-2,6-dideoxy-L-glucosedeoxythymidine diphosphate-2,6-dideoxy-L-glucose
3-O-MethyltransferaseaveBVIIMethylation reactiondeoxythymidine diphosphate-2,6-dideoxy-L-glucosedeoxythymidine diphosphate-L-oleandrose

The subsequent transformations involve aveBV-catalyzed 3,5-epimerization to establish the correct stereochemistry, followed by aveBVIII-mediated 3-ketoreduction [16] [15]. The aveBVI gene product catalyzes 2,3-dehydration, and aveBVIII performs 2,3-reduction to generate the deoxysugar intermediate [16]. The final step involves aveBVII-catalyzed 3-O-methylation using S-adenosyl-L-methionine to produce deoxythymidine diphosphate-L-oleandrose [16] [15].

The glycosyltransferase AveBI catalyzes the iterative addition of L-oleandrose units to the avermectin aglycone [14]. This enzyme demonstrates remarkable flexibility in substrate recognition, accepting multiple distinct aglycones and sugar nucleotide donors [14]. In vitro characterization has revealed that AveBI can utilize ten unique sugar nucleotide substrates in combination with five distinct aglycones, potentially generating fifty differentially glycosylated avermectin variants [14]. The enzyme exhibits reversible catalytic activity, allowing both forward glycosylation and reverse hydrolysis reactions under appropriate conditions [14].

The initial glycosylation occurs at the carbon-13 hydroxyl position of the aglycone, forming the avermectin monosaccharide intermediate [13] [15]. The stoichiometry between deoxythymidine diphosphate-L-oleandrose consumption and oleandrose unit transfer maintains a strict 1:1 ratio throughout the reaction [13]. The enzyme demonstrates specificity for deoxythymidine diphosphate-L-oleandrose as the glycosyl donor while accepting all avermectin aglycones as glycosyl acceptors [13].

For complete avermectin biosynthesis, a second round of glycosylation occurs at the carbon-4 prime position of the previously attached oleandrose unit, resulting in the formation of the characteristic disaccharide chain [13] [14]. However, in the context of avermectin A1a monosaccharide production, the glycosylation process terminates after the first oleandrose attachment, yielding the monosaccharide derivative that serves as both an intermediate and a bioactive end product [17] [18].

The total chemical synthesis of Avermectin A1a monosaccharide represents one of the most challenging endeavors in contemporary synthetic organic chemistry, requiring the construction of a complex macrocyclic framework with precise stereochemical control at multiple centers [1] [2] [3]. Several landmark synthetic approaches have been developed, each offering unique strategic advantages and demonstrating remarkable innovation in synthetic methodology.

Convergent Synthesis Approaches

The Hanessian approach represents a paradigm of convergent synthesis strategy, employing a highly sophisticated retrosynthetic disconnection that divides the target molecule into three key fragments [3]. This methodology features the introduction of the Carbon-11 to Carbon-15 portion through selective ring opening of a symmetrical 1,4-bis-epoxide, followed by reaction with the anion derived from 3-methyl-2-(1-methylpropyl)-6-phenylsulphonylpyran to afford the northern Carbon-11 to Carbon-25 fragment [3]. The coupling of the derived Carbon-11 to Carbon-25 aldehyde unit with a Carbon-1 to Carbon-10 southern fragment was achieved via a novel deconjugative vinyl sulphone anion sequence, representing a significant methodological advancement in macrolide synthesis [3].

The glycosylation step in the Hanessian synthesis employs a novel silver-mediated coupling between the 5-acetylated aglycone and thiocarbonylimidazolide, achieving yields of 15-25% for the complete synthesis sequence [3]. This approach demonstrates exceptional stereochemical control, with final deacetylation accomplished using lithium triethylborohydride to provide the natural product [3].

Stereodivergent Synthetic Strategies

The stereodivergent approach developed by Brady and Yamamoto utilizes a sequence of three aldol reactions directed by the tris(trimethylsilyl)silyl "super silyl" group, offering unprecedented flexibility in accessing multiple stereoisomers [4] [5]. This strategy enables control of each aldol reaction to allow access to either diastereomer in high stereoselectivity, thereby affording 16 stereoisomers along the same linear skeleton [4] [5]. The aldol products can be transformed into spiroketals, including advanced intermediates in the total synthesis of Avermectin A1a [4] [5].

The super silyl directed methodology represents a significant advancement in stereochemical control, allowing manipulation of the stereodirecting ability of the protecting group to selectively give multiple diastereomeric products [5]. This route provides access to 32 stereochemical permutations of keto-tetraol scaffold and requires just nine linear steps for the synthesis of key intermediates, with 5-8 total steps for spiroketal formation [5].

Diazoketone Cyclization Strategies

The White approach employs a distinctive diazoketone cyclization strategy for constructing the hexahydrobenzofuran subunit, beginning with a Diels-Alder reaction between maleic anhydride and 3-methyl-1-[(trimethylsilyl)oxy]-1,3-butadiene [6]. The synthesis proceeds through cleavage of the silyl protecting group to afford an acid-lactone intermediate, which undergoes resolution using (R)-(+)-α-methylbenzylamine [6]. Conversion to the diazoketone followed by acid-catalyzed cyclization provides the key hexahydrobenzofuran building block [6].

This methodology demonstrates particular innovation in the construction of the complex polycyclic framework characteristic of avermectins, with stereoselective epoxidation of the Carbon-6/Carbon-7 olefin furnishing the required stereochemical configuration [6]. The approach yields typically range from 10-20% over the complete synthetic sequence, with the primary challenges arising from the complexity of the cyclization step and subsequent functional group manipulations [6].

Biocatalytic Approaches for Sugar Moiety Attachment

Biocatalytic methodologies for avermectin synthesis represent a paradigm shift toward more sustainable and selective synthetic approaches, leveraging the exquisite specificity and mild reaction conditions characteristic of enzymatic transformations [7] [8] [9].

Glycosyltransferase-Mediated Synthesis

The iterative avermectin glycosyltransferase AveBI has emerged as a powerful biocatalytic tool for sugar moiety attachment, demonstrating remarkable versatility in substrate recognition and product formation [7] [8] [9]. In vitro characterization studies have confirmed that AveBI catalyzes two separate iterative additions of L-oleandrose, utilizing deoxythymidine diphosphate-oleandrose as the sugar nucleotide donor [7] [8] [9].

The enzyme exhibits remarkable flexibility in sugar nucleotide specificity, with investigations revealing 10 unique sugar nucleotide substrates which, in combination with five distinct aglycones, led to the production of 50 differentially glycosylated avermectin variants [7] [8] [9]. This extraordinary substrate promiscuity enables the synthesis of novel avermectin derivatives with potentially enhanced biological properties or altered pharmacokinetic profiles [7] [8] [9].

The reversibility of AveBI-catalyzed reactions has been demonstrated, providing additional synthetic flexibility and enabling the development of thermodynamically controlled synthetic strategies [7] [8] [9]. Optimal reaction conditions typically involve magnesium ions, deoxythymidine diphosphate-oleandrose substrate, temperature of 37°C, and pH 7.5, achieving yields of 60-80% for glycosylation reactions [7] [8] [9].

Microbial Whole-Cell Biocatalysis

Saccharopolyspora erythraea provides an alternative biocatalytic platform for avermectin glycosylation, utilizing a constitutive glycosyltransferase that employs uridine diphosphate-glucose as the glycosyl donor [10] [11]. This system demonstrates selective glycosylation at the Carbon-4' and Carbon-4'' positions of avermectin and ivermectin mono- and disaccharides as acceptors [10] [11].

The enzyme specificity excludes avermectin and ivermectin aglycones as well as erythromycin A as substrates, demonstrating remarkable selectivity for the macrolide substrate structure [10] [11]. The glycosyltransferase exhibits stronger preference for monosaccharide derivatives compared to disaccharide derivatives, with typical yields ranging from 30-50% under optimized fermentation conditions [10] [11].

Whole-cell biocatalytic systems offer significant advantages in terms of cofactor regeneration and enzyme stability, eliminating the need for expensive cofactor supplementation and complex enzyme purification procedures [10] [11]. The constitutive nature of the enzyme expression ensures consistent biocatalytic activity throughout the fermentation process [10] [11].

Cytochrome P450-Mediated Biotransformations

Cytochrome P450 monooxygenases represent a powerful class of biocatalysts for regioselective oxidative modifications of avermectin substrates [12] [13]. Seventeen Streptomyces strains have been identified that possess the capability to biotransform avermectin to 4''-oxo-avermectin, a key intermediate toward the synthesis of emamectin derivatives [12] [13].

The Ema cytochrome P450 enzymes demonstrate high sequence similarity and form a distinct CYP subfamily (CYP107Z), with the biocatalytically active enzymes being bacterial P450 monooxygenases [12] [13]. Heterologous expression of cloned ema genes in Streptomyces lividans hosts enables regioselective oxidation of avermectin to 4''-oxo-avermectin, achieving yields of 70-90% under optimized expression conditions [12] [13].

The single-step biocatalytic oxidation represents a significant improvement over chemical synthesis methods, which typically require multiple steps and extensive protecting group chemistry [12] [13]. Optimization of expression parameters and provision of electron supply components has dramatically increased bioconversion yields, making this approach commercially viable for industrial-scale synthesis [12] [13].

Semi-Synthetic Derivatization Techniques

Semi-synthetic approaches provide the most practical and economically viable route to avermectin A1a monosaccharide derivatives, utilizing the natural avermectin framework as a starting point for selective chemical modifications [14] [15] [16].

Acid-Catalyzed Hydrolytic Approaches

Selective acid hydrolysis represents the most straightforward semi-synthetic route to avermectin monosaccharide derivatives, involving the controlled removal of the terminal saccharide unit under carefully optimized conditions [17] [18] [19]. The reaction typically employs sulfuric acid concentrations ranging from 0.01 to 10%, with lower acid concentrations (0.01-0.1%) predominantly yielding monosaccharide products and higher concentrations (1-10%) resulting in aglycone formation [17] [18] [19].

The hydrolysis reaction is performed in aqueous organic solvent mixtures with water concentrations ranging from 0.1 to 20% by volume, achieving conversion rates of 80-95% under optimized conditions [17] [18] [19]. Temperature control is critical, with reactions typically conducted at 0-60°C to balance reaction rate with product selectivity [17] [18] [19].

The major limitation of acid hydrolysis approaches lies in the poor regioselectivity, often resulting in the formation of multiple degradation products that require extensive purification procedures [17] [18] [19]. Additionally, the harsh acidic conditions may lead to epimerization or other unwanted side reactions that compromise product quality [17] [18] [19].

Protecting Group Strategies

Sophisticated protecting group strategies enable selective modification of avermectin derivatives while preserving the integrity of sensitive functional groups throughout the synthetic sequence [14] [20] [21]. The development of orthogonal protection schemes allows for the independent manipulation of different hydroxyl groups within the molecule [14] [20] [21].

Silyl protecting groups, particularly tert-butyldimethylsilyl ethers, have found extensive application in avermectin chemistry due to their stability under basic conditions and selective removal using fluoride sources [14] [20] [21]. The protection of primary alcohols generally proceeds more rapidly than secondary alcohols, enabling selective protection patterns [14] [20] [21]. Typical reaction conditions involve treatment with tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide, achieving yields of 70-90% [14] [20] [21].

Benzyl ether protection represents another valuable strategy, offering stability under basic and mildly acidic conditions with clean deprotection via hydrogenolysis using palladium on carbon catalyst under atmospheric hydrogen pressure [14] [20] [21]. This approach provides yields of 75-88% for protection reactions and quantitative deprotection under mild conditions [14] [20] [21].

Advanced protecting group strategies have enabled the synthesis of complex derivatives such as 4''-deoxy-4''-(S)-amino avermectins through consecutive application of Staudinger and Aza-Wittig reactions [22]. The preparation of 4'-O-alkoxyalkyl avermectin monosaccharides has been achieved through alkoxyalkylation of 5-O-protected avermectin monosaccharide, demonstrating the versatility of orthogonal protection schemes [22].

Selective Functionalization Approaches

Modern semi-synthetic approaches have developed sophisticated methods for the selective introduction of functional groups at specific positions within the avermectin framework [22] [14] [20]. The synthesis of 4''-deoxy-4''-C-substituted 4''-amino avermectins employs several methodologies for constructing the fully substituted 4''-carbon center, including modified Strecker synthesis, addition of organometallics to 4''-sulfinimine, and modified Ugi approaches [22].

The preparation of 2''-substituted avermectins involves coupling of 5-O-protected avermectin monosaccharide with carbohydrate building blocks, with alternative synthetic routes utilizing the enol ether chemistry of 4''-oxo-avermectin and conjugate addition of cuprates to avermectin 2'',3''-en-4''-one [22]. These approaches demonstrate yields ranging from 65-85% depending on the specific transformation and substrate [22].

Selective acylation reactions have been developed using organocatalytic site-selective acylation methodology, enabling the modification of specific hydroxyl groups without affecting others [23]. This approach has proven particularly valuable for the synthesis of oxime ester derivatives, which exhibit enhanced insecticidal activities compared to the parent compounds [23].

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Avermectin A1a monosaccharide

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Last modified: 07-20-2023

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